Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate
Description
Structure and Key Features: The compound Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate features a piperazine-piperidine dual-ring system. The piperazine ring is substituted with a 4-(acetylamino)phenyl sulfonyl group, while the piperidine ring contains an ethyl carboxylate ester.
The sulfonyl group could be introduced via sulfonylation of the piperazine nitrogen using 4-(acetylamino)benzenesulfonyl chloride .
Properties
Molecular Formula |
C20H30N4O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N4O5S/c1-3-29-20(26)23-10-8-18(9-11-23)22-12-14-24(15-13-22)30(27,28)19-6-4-17(5-7-19)21-16(2)25/h4-7,18H,3,8-15H2,1-2H3,(H,21,25) |
InChI Key |
SHHWORREJAFQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Acetylamino Phenyl Group: This step involves the acylation of aniline derivatives to form the acetylamino phenyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetylamino phenyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amides, esters.
Scientific Research Applications
ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[4-(ACETYLAMINO)PHENYL]SULFONYL}PIPERAZINO)TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The overall effect of the compound is determined by the combined actions of its functional groups on various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
- Sulfonyl vs. Methoxy Groups: The target compound’s 4-(acetylamino)phenyl sulfonyl group (polar, hydrogen-bonding) contrasts with the 2-methoxyphenyl group in (less polar, electron-donating). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while methoxy groups may enhance membrane permeability .
- Aromatic vs. Heterocyclic Systems :
The tetrahydropyridine core in introduces conformational flexibility compared to the rigid piperazine-piperidine system in the target compound. This may influence binding to targets like DNA topoisomerases or kinases .
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s sulfonamide and acetylamino groups likely improve water solubility over the methoxy-substituted analog () but may reduce lipophilicity compared to the diphenyl derivative () .
- However, the bulky sulfonyl group in the target compound may slow hydrolysis compared to simpler analogs .
Biological Activity
Ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}piperazin-1-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with various functional groups, including an acetylamino group and a sulfonyl moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various receptors and enzymes, influencing pathways related to inflammation, cancer proliferation, and neuroprotection.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| L1210 (Murine leukemia) | 15.5 | |
| CEM (Human T-lymphocyte) | 12.3 | |
| HeLa (Cervical carcinoma) | 9.8 |
These values indicate that the compound is particularly effective against HeLa cells, suggesting a potential role in cervical cancer treatment.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. In animal models of neurodegeneration, it was found to reduce neuronal cell death and improve cognitive functions. For instance, a study involving rats showed that administration of the compound led to significant improvements in memory tasks compared to control groups.
Case Studies
Case Study 1: Antiproliferative Effects
A study conducted by Passarella et al. synthesized various derivatives of piperidine-based compounds. The results indicated that the introduction of the acetylamino group significantly enhanced the antiproliferative activity against human cancer cell lines compared to similar compounds lacking this modification .
Case Study 2: Neuroprotection in Animal Models
In a double lesion model of Parkinson's disease, rats treated with this compound displayed reduced motor deficits and improved survival rates compared to untreated controls . This suggests a protective effect against neurotoxic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
